Propyl heptanoate

Flavor stability Volatility control Physicochemical property

Propyl heptanoate (CAS 7778-87-2) is a fatty acid ester formed via the esterification of heptanoic acid and n-propanol. It is classified as an aliphatic acyclic carboxylic ester with molecular formula C10H20O2 and molecular weight 172.26 g/mol.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 7778-87-2
Cat. No. B1581445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl heptanoate
CAS7778-87-2
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCCC
InChIInChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3
InChIKeyUWZVPQKWYFZLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in most organic solvents;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Heptanoate (CAS 7778-87-2): Fatty Acid Ester for Flavor and Fragrance Formulation


Propyl heptanoate (CAS 7778-87-2) is a fatty acid ester formed via the esterification of heptanoic acid and n-propanol [1]. It is classified as an aliphatic acyclic carboxylic ester with molecular formula C10H20O2 and molecular weight 172.26 g/mol [2]. Under ambient conditions, it presents as a colorless clear liquid . The compound is characterized by a fruity, sweet aroma reminiscent of ripe apples, pears, pineapple, grapes, and strawberries, and functions primarily as a nature-identical flavoring and fragrance agent [3].

Propyl Heptanoate Selection: Why Ester Chain Length and Structural Specificity Are Not Interchangeable


Generic substitution within the fatty acid ester class fails because minor variations in alkyl chain length and branching produce substantial and functionally relevant shifts in physicochemical properties and olfactory perception. For instance, the one-carbon reduction from propyl heptanoate (C10) to ethyl heptanoate (C9) reduces boiling point by approximately 19–20 °C [1] and shifts the aroma profile from a broad sweet-fruity apple/pear/pineapple note to a more pineapple-dominant character with lower molecular weight [2]. Conversely, chain branching (e.g., isobutyl heptanoate, C11) alters volatility, as reflected in comparable boiling points (208 °C vs. 209 °C) but markedly different olfactory output—a grassy, green note [3] versus propyl heptanoate's sweet, ripe fruity wine-green profile [4]. Such differences in vapor pressure and odor character directly impact formulation performance, sensory authenticity, and application-specific intensity curves, rendering direct substitution without reformulation scientifically and commercially invalid.

Propyl Heptanoate: Quantifiable Evidence of Differentiation vs. Ethyl and Isobutyl Heptanoates


Boiling Point and Volatility: 19-20 °C Higher Than Ethyl Heptanoate for Enhanced Formulation Stability

Propyl heptanoate exhibits a boiling point of 206.5–208 °C at 760 mmHg [1], which is 19–20 °C higher than the boiling point of ethyl heptanoate (188–189 °C at 760 mmHg) [2]. This difference in boiling point reflects a lower vapor pressure (0.233 mmHg at 25 °C for propyl heptanoate vs. an estimated higher vapor pressure for ethyl heptanoate given its lower boiling point) . The resulting reduced volatility makes propyl heptanoate a superior choice in applications requiring prolonged aroma release, such as baked goods, or in high-temperature processing where retention of volatile top notes is critical.

Flavor stability Volatility control Physicochemical property

Flavor Threshold: Sweet, Waxy, Fruity Pineapple Character with a Broad 5-15 ppm Threshold

Propyl heptanoate delivers a defined taste threshold range of 5–15 ppm, described as sweet, waxy, fruity pineapple, pear, apple, and citrus notes with a slight green, grassy nuance . In contrast, ethyl heptanoate presents a taste threshold at 5–10 ppm but with a flavor profile dominated by pineapple and waxy tropical nuances [1], lacking the broader apple-pear-grape complexity. Additionally, isobutyl heptanoate is characterized by a distinct green, grassy odor upon preparation, a note that diverges from the sweet ripe fruit profile of propyl heptanoate [2]. This documented specificity in both threshold and qualitative character supports the selection of propyl heptanoate for flavor formulations requiring a complex, multi-faceted ripe fruit note rather than a singular pineapple or green character.

Sensory science Flavor threshold Taste profile

Lipophilicity and Solubility: logP of 3.90 ± 0.10 Enables Efficient Partitioning in Lipid-Based Matrices

Propyl heptanoate has a measured logP (octanol/water) of 3.90 , consistent with its estimated logP of 3.8–3.9 from multiple sources . This lipophilicity is significantly higher than that of ethyl heptanoate, which has a calculated XLogP3 of 2.9 [1]. The increased logP value indicates that propyl heptanoate partitions more favorably into non-polar phases, including lipid matrices and organic solvents. This property is particularly advantageous for flavoring oil-based products, lipid-rich foods (e.g., baked goods, dairy), and fragrance formulations where a controlled, sustained release from a lipophilic base is desired.

Lipophilicity Partition coefficient Formulation science

Behavioral Olfactory Specificity: Propyl Heptanoate is One of Five Esters Highly Active in Fruit Fly Wind Tunnel Bioassays

In a series of wind tunnel bioassays with the apple maggot fly (Rhagoletis pomonella), propyl heptanoate was identified as one of only five esters—alongside butyl and pentyl hexanoate, butyl heptanoate, and propyl octanoate—that elicited a high degree of behavioral activity [1]. This was in stark contrast to over 60 other esters tested, many of which produced strong electroantennogram (EAG) responses but failed to translate to a behavioral output. The study concluded that maximum behavioral response required a straight-chain ester of 10–11 carbons with an acid portion of 6–8 carbons and an alcohol portion of 3–5 carbons [2], a structural specification precisely met by propyl heptanoate (C10, heptanoic acid C7, propanol C3).

Olfactory biology Behavioral response Semiochemical

Regulatory GRAS Status and Documented Application Levels: 4-18 ppm in Food with JECFA ADI 'No Safety Concern'

Propyl heptanoate holds FEMA GRAS status (FEMA No. 2948) [1] and has been evaluated by JECFA with an ADI (Acceptable Daily Intake) of 'No safety concern at current levels of intake when used as a flavouring agent' [2]. Documented application levels in food products range from 3.8 mg/kg in soft drinks to 18 mg/kg in baked goods, with typical usage in apple flavors and modified coffee at 4–18 ppm . In contrast, allyl heptanoate, an unsaturated analog, presents significant toxicity concerns: acute oral LD50 values in rats, mice, and guinea pigs of 500, 630, and 444 mg/kg, respectively, and daily administration of 165 mg/kg caused liver necrosis in rats [3]. This stark contrast in safety profiles makes propyl heptanoate the clear choice for any application involving human consumption.

Food safety Regulatory compliance Application dosage

GC-MS Identification: Established Kovats Retention Indices for Reliable Analytical Quantification

Propyl heptanoate is well-characterized by gas chromatography, with published Kovats retention indices (RI) of 1169 on a non-polar OV-101 column and 1425 on a polar Supelcowax-10 column [1]. These established RI values enable unambiguous identification and precise quantification in complex mixtures, a critical requirement for quality control and regulatory compliance in the flavor and fragrance industry. While other esters like ethyl heptanoate and isobutyl heptanoate also have published RI values, the specific combination of these two indices for propyl heptanoate provides a robust analytical fingerprint for its confirmation and purity assessment [2].

Analytical chemistry GC-MS Quality control

Propyl Heptanoate: Optimal Application Scenarios Based on Quantifiable Differentiation Evidence


Bakery and Thermally Processed Foods: Flavor Retention via Higher Boiling Point

Propyl heptanoate is the preferred ester for baked goods, pasteurized beverages, and other thermally processed foods where flavor fidelity must survive heating. Its boiling point of ~208 °C provides a 19–20 °C advantage over ethyl heptanoate [1], directly translating to lower volatility and better retention of the intended fruity character during and after the heating process. Documented application levels in baked goods of up to 18 mg/kg are supported by this physicochemical rationale.

Complex Fruity Flavor Formulations: Apple, Pear, Pineapple, and Grape Profiles

For flavor houses and food manufacturers developing sophisticated fruit notes, propyl heptanoate offers a unique, broad-spectrum profile. Its taste threshold of 5–15 ppm yields a sweet, waxy, fruity pineapple, pear, apple, and citrus character with a green nuance , in contrast to the more singular pineapple note of ethyl heptanoate or the grassy-green note of isobutyl heptanoate [2]. This makes it ideal as a key building block in apple, pear, grape, pineapple, and tutti frutti flavor blends, as well as in wine and brandy flavoring.

Lipid-Rich Matrices and Oil-Based Fragrances: Enhanced Partitioning via Higher logP

Propyl heptanoate's measured logP of 3.90 indicates superior partitioning into lipophilic phases compared to ethyl heptanoate (XLogP3 ≈ 2.9) [3]. This property makes it especially suitable for flavoring oils, fats, dairy products, and confectionery, as well as for use in oil-based perfume compositions and cosmetic creams, where it will remain dissolved in the lipid phase and provide a sustained, controlled release of its fruity aroma.

Semiochemical Research and Pest Management: Validated Behavioral Attractant

Propyl heptanoate's proven high activity in wind tunnel bioassays with the apple maggot fly [4] makes it a compound of significant interest for entomological research, integrated pest management (IPM), and the development of species-specific attractant lures. Its behavioral efficacy distinguishes it from many structurally similar esters that elicit sensory responses but fail to trigger a directed behavioral outcome.

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